2-Mercaptoacetamide

HDAC inhibitor neuroprotection oxidative stress

2-Mercaptoacetamide (CAS 758-08-7; synonyms: thioglycolamide, α-mercaptoacetamide) is a small-molecule organosulfur compound (C₂H₅NOS, MW 91.13) that uniquely combines a thiol (–SH) group with a primary amide (–CONH₂) group on a two-carbon backbone. This dual functionality distinguishes it structurally from mono-functional analogs such as thioglycolic acid (thiol + carboxylic acid) and cysteamine (thiol + amine), and serves as the foundational zinc-binding group (ZBG) in multiple classes of mercaptoacetamide-based enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors, where the thiol-amide motif confers a pharmacological profile that is not replicated by the more common hydroxamate ZBG.

Molecular Formula C2H5NOS
Molecular Weight 91.13 g/mol
CAS No. 758-08-7
Cat. No. B1265388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoacetamide
CAS758-08-7
Molecular FormulaC2H5NOS
Molecular Weight91.13 g/mol
Structural Identifiers
SMILESC(C(=O)N)S
InChIInChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)
InChIKeyGYXHHICIFZSKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoacetamide (CAS 758-08-7) Procurement Guide: Core Chemical Identity, Structural Differentiators, and Evidence-Based Selection Rationale


2-Mercaptoacetamide (CAS 758-08-7; synonyms: thioglycolamide, α-mercaptoacetamide) is a small-molecule organosulfur compound (C₂H₅NOS, MW 91.13) that uniquely combines a thiol (–SH) group with a primary amide (–CONH₂) group on a two-carbon backbone [1]. This dual functionality distinguishes it structurally from mono-functional analogs such as thioglycolic acid (thiol + carboxylic acid) and cysteamine (thiol + amine), and serves as the foundational zinc-binding group (ZBG) in multiple classes of mercaptoacetamide-based enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors, where the thiol-amide motif confers a pharmacological profile that is not replicated by the more common hydroxamate ZBG [2].

Why Generic Substitution Fails: Structural Determinants of 2-Mercaptoacetamide Selectivity That Preclude Simple Analog Interchange


The 2-mercaptoacetamide scaffold is not functionally interchangeable with other thiol-containing small molecules because its amide group participates in hydrogen-bond networks that govern target selectivity, while the thiol group coordinates active-site zinc ions with a geometry that differs from that of hydroxamates or carboxylic acids. In cortical neuron neuroprotection assays, mercaptoacetamide-based HDAC inhibitors provided full protection at concentrations where hydroxamate-based inhibitors (e.g., SAHA/vorinostat) exhibited frank toxicity, and this differential was mechanistically linked to reduced activity at HDAC1 and HDAC2 [1]. Similarly, within the mercaptoacetamide class itself, N-aryl derivatives display an inverse activity profile against LasB versus clostridial collagenase H (ColH), demonstrating that even subtle N-substitution patterns produce non-overlapping inhibition spectra [2]. These data collectively demonstrate that procurement decisions cannot rely on in-class assumptions; the specific mercaptoacetamide variant must be matched to the intended biological or biochemical application.

2-Mercaptoacetamide (CAS 758-08-7) Quantified Differentiation Evidence: Head-to-Head Comparative Performance Data Against Closest Analogs


Superior Neuroprotective Therapeutic Window of Mercaptoacetamide-Based HDAC Inhibitors Versus Hydroxamate-Based SAHA in Primary Cortical Neuron Assays

In a direct comparative study using primary cortical neuron cultures subjected to oxidative stress, mercaptoacetamide-based HDAC inhibitors conferred full neuroprotection, whereas the hydroxamate-based HDAC inhibitor SAHA (vorinostat) exhibited toxicity at higher concentrations [1]. The differential toxicity was correlated with reduced inhibitory activity at HDAC1 and HDAC2 for the mercaptoacetamide series [1].

HDAC inhibitor neuroprotection oxidative stress SAHA comparison

Absence of Genotoxicity in Mercaptoacetamide-Based HDAC Inhibitors Versus the Established Genotoxic Liability of Hydroxamate-Based Inhibitors

Multiple independent studies have established that mercaptoacetamide-based HDAC inhibitors do not exhibit the genotoxicity that is a well-documented class liability of hydroxamate-based HDAC inhibitors [1]. Crystal structures of mercaptoacetamide inhibitors bound to the C-terminal catalytic domain of HDAC6 provide a structural rationale for this safety differentiation .

HDAC6 inhibitor genotoxicity zinc-binding group hydroxamate alternative

Inverse Selectivity Profile of Mercaptoacetamide-Based Thiols for LasB Versus Clostridial Collagenase H (ColH) Relative to Other Thiol-Based Inhibitor Scaffolds

An SAR study of fragment-like mercaptoacetamide-based thiols demonstrated an inverse activity profile against the Pseudomonas aeruginosa virulence factor LasB compared to their activity against clostridial collagenase H (ColH) [1]. This inverse profile is distinct from other thiol-based inhibitor classes and was rationalized by X-ray co-crystal structures revealing a distinct binding mode at the LasB active site. In vivo efficacy was confirmed in a Galleria mellonella infection model, with high selectivity over human matrix metalloproteinases (MMPs) [1].

LasB inhibitor collagenase inhibitor anti-virulence Pseudomonas aeruginosa

2-Mercapto-N-arylacetamide Analogs Exhibit 12–26-Fold Superior Tyrosinase Inhibition Potency Relative to Kojic Acid, the Industry-Standard Reference Inhibitor

Four 2-mercapto-N-arylacetamide (2-MAA) analogs demonstrated IC₅₀ values of 0.95–2.0 μM against mushroom tyrosinase, representing a 12- to 26-fold improvement over kojic acid (IC₅₀ = 24.3 μM) tested under identical conditions [1]. In zebrafish embryo depigmentation assays, analogs 1 and 2 produced more potent depigmentation than kojic acid even at 1000-fold lower concentrations, with no appreciable cytotoxicity toward HaCaT or B16F10 cells [1].

tyrosinase inhibitor melanogenesis kojic acid comparison skin lightening

Mercaptoacetamide-Based Collagenase Inhibitors Achieve >1000-Fold Selectivity for Bacterial Collagenases Over Human MMPs, a Benchmark Not Achieved by Prior Inhibitor Classes

N-aryl mercaptoacetamide-based inhibitors discovered via surface plasmon resonance screening displayed sub-micromolar affinities toward collagenase H (ColH) from Clostridium histolyticum and efficiently blocked homologous collagenases ColG, ColT, and ColQ1, while showing negligible activity toward human MMPs-1, -2, -3, -7, -8, and -14 [1]. The most active compound in this series achieved a greater than 1000-fold selectivity index over human MMPs, a level of selectivity that prior bacterial collagenase inhibitor classes had failed to achieve [1]. A crystal structure of ColH with the inhibitor revealed a distinct non-primed binding mode that rationalizes this unprecedented selectivity [1].

bacterial collagenase inhibitor MMP selectivity Clostridium histolyticum anti-virulence

2-Mercaptoacetamide (2-MA) Prevents Catheter Encrustation by Competitive Urease Inhibition, a Function Not Shared by Non-Thiol Urea Analogs

The small-molecule 2-mercaptoacetamide (2-MA), designed as a structural analog of urea, demonstrated competitive inhibition of Proteus mirabilis urease and prevented encrustation and blockage of urinary catheters in a physiologically representative in vitro model of the catheterized urinary tract [1]. In silico docking and quantum-level modeling confirmed the competitive binding mode and suggested two possible coordination mechanisms at the urease active site [1].

urease inhibitor catheter encrustation Proteus mirabilis urinary tract infection

2-Mercaptoacetamide (CAS 758-08-7) Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


CNS Drug Discovery: HDAC6-Selective Inhibitor Development with Intrinsic Genotoxicity Avoidance

Procurement of 2-mercaptoacetamide as a zinc-binding group precursor for HDAC inhibitor medicinal chemistry programs targeting neurodegenerative diseases. The mercaptoacetamide ZBG provides neuroprotection without the hydroxamate-associated genotoxicity liability, as demonstrated in primary cortical neuron assays and HDAC6 co-crystal structures [Section 2-REFS-1][Section 3-REFS-1][Section 3-REFS-2]. Select for this scaffold when the target product profile requires chronic CNS dosing and explicitly excludes mutagenic risk.

Anti-Virulence Drug Discovery: Dual-Target LasB/MBL Inhibitor Development for Pseudomonas aeruginosa Infections

Use N-aryl mercaptoacetamide derivatives as starting points for multi-target inhibitor programs against both LasB virulence factor and metallo-β-lactamase (MBL)-mediated antibiotic resistance in P. aeruginosa. The inverse selectivity profile versus human collagenases and the unprecedented dual LasB/MBL inhibition activity, combined with in vivo efficacy in Galleria mellonella, make this scaffold uniquely suited for anti-virulence applications where MMP cross-reactivity must be avoided [Section 2-REFS-2][Section 3-REFS-3][Section 3-REFS-5].

Cosmetic and Dermatological Active Development: High-Potency Tyrosinase Inhibition for Skin Lightening and Anti-Hyperpigmentation

Deploy 2-mercapto-N-arylacetamide (2-MAA) analogs when formulating tyrosinase-inhibiting topical products requiring potency exceeding that of kojic acid by 12–26-fold and in vivo depigmentation efficacy at 1000-fold lower concentrations. The demonstrated absence of cytotoxicity in HaCaT keratinocytes and B16F10 melanocytes supports dermal safety, and the non-copper-chelating inhibitory mechanism differentiates these analogs from conventional metal-chelating tyrosinase inhibitors [Section 3-REFS-4].

Medical Device R&D: Urease-Inhibiting Catheter Coatings for Encrustation Prevention

Incorporate 2-mercaptoacetamide (2-MA) as the active urease-inhibiting agent in catheter coatings or irrigation solutions designed to prevent Proteus mirabilis biofilm-driven encrustation and blockage. The validated competitive inhibition mechanism and encrustation prevention in a physiologically representative in vitro catheterized bladder model provide a strong evidence base for this specific indication, distinguishing 2-MA from non-thiol urease inhibitors that lack sufficient potency for this clinical application [Section 3-REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.